Cas no 1076199-40-0 (Quetiapine N-Oxide)
Quetiapine N-Oxide structure
Product Name:Quetiapine N-Oxide
CAS No:1076199-40-0
MF:C21H25N3O3S
MW:399.506503820419
MDL:MFCD11977896
CID:824220
PubChem ID:29986777
Update Time:2025-04-19
Quetiapine N-Oxide Chemical and Physical Properties
Names and Identifiers
-
- Quetiapine N-Oxide
- 2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol
- thiazepin-11-yl)-1-oxidopiperazin-1-yl]ethoxy]- ethanol (Quetiapine N-Oxide)
- UNII-WQR2X5D273
- 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol
- 1076199-40-0
- Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-oxido-1-piperazinyl)ethoxy)-
- QUETIAPINE FUMARATE IMPURITY H [EP IMPURITY]
- CS-0018045
- AS-82160
- 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol N-Oxide
- DTXSID50652674
- Quetiapine fumarate impurity H [EP]
- Ethanol,2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-oxido-1-piperazinyl)ethoxy]-
- F82088
- QUETIAPINE FUMARATE IMPURITY H (EP IMPURITY)
- AKOS030254519
- Quetiapine fumarate impurity H
- 2-(2-(4-Dibenzo(b,f)(1,4)thiazepin-11-yl-1-oxido-1-piperazinyl)ethoxy)ethanol
- WQR2X5D273
- Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-oxido-1-piperazinyl)ethoxy]-
- J-001968
- 2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxidopiperazin-1-yl]ethoxy]ethanol (Quetiapine N-Oxide)
-
- MDL: MFCD11977896
- Inchi: 1S/C21H25N3O3S/c25-14-16-27-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
- InChI Key: VVBXDYFGQNNTDS-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C(C2C=CC=CC1=2)N1CC[N+](CCOCCO)(CC1)[O-]
Computed Properties
- Exact Mass: 399.16200
- Monoisotopic Mass: 399.16166284g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 88.4Ų
Experimental Properties
- Solubility: Dissolution (56 g/l) (25 º C),
- PSA: 99.79000
- LogP: 2.20090
Quetiapine N-Oxide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
Quetiapine N-Oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1592792-15MG |
Quetiapine Related Compound H |
1076199-40-0 | 15mg |
¥11771.91 | 2025-01-11 | ||
| TRC | Q510020-1mg |
Quetiapine N-Oxide |
1076199-40-0 | 1mg |
$ 150.00 | 2023-09-06 | ||
| TRC | Q510020-2mg |
Quetiapine N-Oxide |
1076199-40-0 | 2mg |
$187.00 | 2023-05-17 | ||
| TRC | Q510020-2.5mg |
Quetiapine N-Oxide |
1076199-40-0 | 2.5mg |
$227.00 | 2023-05-17 | ||
| TRC | Q510020-5mg |
Quetiapine N-Oxide |
1076199-40-0 | 5mg |
$ 425.00 | 2023-09-06 | ||
| TRC | Q510020-10mg |
Quetiapine N-Oxide |
1076199-40-0 | 10mg |
$827.00 | 2023-05-17 | ||
| TRC | Q510020-25mg |
Quetiapine N-Oxide |
1076199-40-0 | 25mg |
$ 1777.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | Y1265625-25mg |
Quetiapine N-Oxide |
1076199-40-0 | 98% | 25mg |
$500 | 2024-06-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1592792-15MG |
1076199-40-0 | 15MG |
¥14485.91 | 2023-01-05 | |||
| Biosynth | ID27365-1 mg |
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol N-oxide |
1076199-40-0 | 1mg |
$219.45 | 2023-01-04 |
Quetiapine N-Oxide Related Literature
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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